N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Exclusive quinoxaline-bearing dioxolo-benzothiazole: the only scaffold in its class with a quinoxaline-2-carboxamide appendage, while all commercial analogs carry furan, isoquinoline, sulfamoylbenzamide, or thiophene groups. This dual-pharmacophore architecture targets both M. tuberculosis DprE1 (quinoxaline MICs as low as 3.91 µg/mL) and coagulation Factor XIa, where the additional H-bond-capable quinoxaline nitrogen atoms may enhance affinity versus the 518 nM furan benchmark. The dioxolo fusion restricts conformational freedom (3 rotatable bonds), confers metabolic stability by blocking oxidative sites, and preserves oral-druglike properties (MW 350.35, PSA within Veber criteria). Ideal for hit expansion, scaffold-hopping, and chemical-probe libraries in TB and anticoagulation programs.

Molecular Formula C17H10N4O3S
Molecular Weight 350.35
CAS No. 1171882-25-9
Cat. No. B2686634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide
CAS1171882-25-9
Molecular FormulaC17H10N4O3S
Molecular Weight350.35
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C17H10N4O3S/c22-16(12-7-18-9-3-1-2-4-10(9)19-12)21-17-20-11-5-13-14(24-8-23-13)6-15(11)25-17/h1-7H,8H2,(H,20,21,22)
InChIKeyCMKYZTKUFRSBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide (CAS 1171882-25-9): Chemical Identity & Procurement Profile


N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide (CAS 1171882-25-9) is a synthetic small molecule (C₁₇H₁₀N₄O₃S, MW 350.35 g/mol) that integrates three pharmacophore-rich heterocyclic modules: a quinoxaline-2-carboxamide core, a benzothiazole ring, and a fused [1,3]dioxolo moiety . The quinoxaline-2-carboxamide scaffold is a privileged structure in antimycobacterial and anticancer drug discovery, with N-substituted derivatives demonstrating in vitro activity against Mycobacterium tuberculosis H37Ra (MIC range: 3.91–500 µg/mL) and selective cytotoxicity in cancer cell lines [1]. The dioxolo-benzothiazole substructure is less commonly explored than simple benzothiazoles, offering a distinct molecular topology that may confer differential target engagement or pharmacokinetic properties relative to more widely studied analogs [2].

Why a Simple Quinoxaline-2-Carboxamide or Benzothiazole Cannot Replace CAS 1171882-25-9 in Structure-Focused Research


Within the quinoxaline-2-carboxamide class, biological activity is exquisitely sensitive to the nature of the N-substituent. Bouz et al. (2021) demonstrated that N-benzyl derivatives consistently outperformed N-phenyl analogs in antimycobacterial assays, with MIC shifts exceeding 10-fold between closely related congeners [1]. Similarly, among dioxolo-benzothiazole derivatives, the appended carboxamide group determines target engagement: a furan-2-carboxamide analog (CID 7202802) showed Factor XIa inhibition with an IC50 of 518 nM, while a sulfamoylbenzamide analog (CID 5310556) exhibited only weak COUP-TF2 binding (IC50 = 2.68 µM) [2]. Simply substituting the quinoxaline moiety for a pyrazine or the dioxolo-benzothiazole for a plain benzothiazole—as in N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide—would eliminate the electron-rich dioxolo oxygen atoms that modulate H-bonding, conformational rigidity, and metabolic stability . These structural features are non-interchangeable and must be preserved to maintain the compound's unique interaction profile.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for CAS 1171882-25-9 vs. Closest Analogs


Scaffold-Level Structural Uniqueness: Dioxolo-Benzothiazole vs. Tetrahydro-Benzothiazole Quinoxaline Carboxamides

CAS 1171882-25-9 features a fully aromatic, planar dioxolo[4,5-f]benzothiazole core, whereas the closest vendor-listed analog, N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide (CAS 1173566-69-2), incorporates a partially saturated tetrahydro-benzothiazole ring . The dioxolo oxygen atoms introduce additional H-bond acceptor capacity (4 acceptors from dioxolo + benzothiazole vs. 3 from the tetrahydro analog) and enforce conformational rigidity through the fused 5-membered ring, reducing the number of rotatable bonds (3 vs. 4 in the tetrahydro comparator) . This structural distinction is critical because conformational flexibility has been directly correlated with promiscuous binding and off-target activity in screening libraries; more rigid scaffolds tend to exhibit enhanced target selectivity [1].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Carboxamide Pharmacophore Differentiation: Quinoxaline-2-carboxamide vs. Furan-2-carboxamide on the Same Dioxolo-Benzothiazole Core

The closest structurally characterized analog sharing the identical dioxolo[4,5-f]benzothiazol-6-yl scaffold but bearing a furan-2-carboxamide instead of a quinoxaline-2-carboxamide (MLS000419584, CID 7202802) was profiled in BindingDB against two serine protease targets [1]. Against Factor XIa, this furan analog exhibited an IC50 of 518 nM (pH 7.4, 23°C), whereas against prothrombin it showed only weak inhibition (IC50 = 9.57 µM), yielding a ~18.5-fold selectivity window between the two coagulation proteases [2]. CAS 1171882-25-9 replaces the furan ring with a quinoxaline ring—a bioisostere of naphthalene and benzothiazole—which introduces an additional aromatic nitrogen capable of participating in π–π stacking and H-bond interactions not available to the furan oxygen [3]. While direct IC50 data for CAS 1171882-25-9 on Factor XIa or prothrombin are not publicly available, the quinoxaline substitution is expected to alter both potency and selectivity profiles relative to the furan benchmark based on established quinoxaline SAR [4].

Enzyme Inhibition Serine Protease Factor XIa

Antimycobacterial Activity Class Benchmarking: Quinoxaline-2-carboxamide Pharmacophore

The quinoxaline-2-carboxamide class has been systematically evaluated for in vitro activity against Mycobacterium tuberculosis H37Ra. Bouz et al. (2021) reported MIC values across 29 N-substituted quinoxaline-2-carboxamides, with the majority of active compounds showing MIC < 15.625 µg/mL and the most potent derivatives (N-benzyl series) achieving MIC values as low as 3.91 µg/mL [1]. The lead compound, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29), demonstrated an MIC of 7.81 µg/mL against M. tuberculosis H37Ra and selective cytotoxicity against HepG2 cells (IC50 = 37.3 µM), yielding a selectivity index (SI = IC50/MIC) of approximately 4.8 [2]. Separately, 2-carboxyquinoxalines have been validated as non-covalent inhibitors of DprE1, an essential mycobacterial enzyme, with lead compound Ty38c [3]. CAS 1171882-25-9, bearing a quinoxaline-2-carboxamide linked to a dioxolo-benzothiazole, belongs to this privileged antimycobacterial chemotype. While its specific MIC has not been reported, the presence of both the quinoxaline carboxamide (required for DprE1 engagement) and the benzothiazole (a validated antimycobacterial scaffold) positions it as a structurally enriched candidate relative to simpler N-benzyl or N-phenyl quinoxaline-2-carboxamides that lack the benzothiazole extension [4].

Antitubercular Mycobacterium tuberculosis MIC

Structural Differentiation Within the Dioxolo-Benzothiazole Library: The Quinoxaline Advantage

The Molecular Libraries Small Molecule Repository (MLSMR) contains multiple compounds built on the dioxolo[4,5-f]benzothiazole scaffold with varying carboxamide appendages, making direct structural comparisons possible. The quinoxaline-2-carboxamide derivative (CAS 1171882-25-9) represents the most aromatic-ring-rich member of the characterized set [1]. In PubChem BioAssay and BindingDB records, related dioxolo-benzothiazole compounds showed the following target activities: the 6-(3,4-dihydroisoquinolin-2-yl) derivative (CID 3236538) exhibited TAAR1 EC50 = 751 nM; the furan-2-carboxamide derivative (CID 7202802) showed Factor XIa IC50 = 518 nM; and the sulfamoylbenzamide derivative (CID 5310556) showed COUP-TF2 IC50 = 2.68 µM and VP16 IC50 = 85.4 µM [2]. Critically, none of these analogs incorporate the quinoxaline-2-carboxamide group, meaning CAS 1171882-25-9 is the only member of this scaffold family that combines dioxolo-benzothiazole with the quinoxaline pharmacophore . The quinoxaline ring contributes 2 additional aromatic nitrogens that expand the molecule's capacity for directional H-bonding and metal chelation, features absent in the furan, thiophene, isoquinoline, and sulfamoylbenzamide analogs [3].

Screening Library MLSMR Compound Collection Target Selectivity

Procurement-Relevant Application Scenarios for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide (CAS 1171882-25-9)


Antitubercular Drug Discovery: DprE1-Targeted Screening and Lead Expansion

Based on the established antimycobacterial activity of quinoxaline-2-carboxamides (MIC range 3.91–500 µg/mL against M. tuberculosis H37Ra) and the validated DprE1 inhibition by 2-carboxyquinoxalines [1], CAS 1171882-25-9 is a strong candidate for inclusion in phenotypic whole-cell screening campaigns against drug-susceptible and drug-resistant M. tuberculosis strains. The compound structurally differs from the benchmark N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (MIC = 7.81 µg/mL) by incorporating a benzothiazole moiety, which independently has been shown to engage DprE1 [2]. This dual-pharmacophore architecture may overcome resistance mechanisms that emerge against single-pharmacophore quinoxalines or benzothiazoles individually. Procurement recommendation: Use for hit expansion libraries where scaffold novelty and the potential for non-covalent DprE1 inhibition are prioritized.

Serine Protease Inhibitor Profiling: Factor XIa and Coagulation Cascade Research

The dioxolo-benzothiazole scaffold has demonstrated measurable engagement with the coagulation serine protease Factor XIa, with the furan-2-carboxamide analog achieving an IC50 of 518 nM [1]. CAS 1171882-25-9 replaces the furan with a quinoxaline ring that introduces two additional H-bond-capable nitrogen atoms, which may enhance affinity for serine protease active sites that favor aromatic stacking with basic residues [2]. Researchers investigating anticoagulant development should compare CAS 1171882-25-9 head-to-head with the 518 nM furan benchmark in Factor XIa enzymatic assays, as the quinoxaline substitution may alter both potency and selectivity across the coagulation cascade (Factor XIa vs. prothrombin vs. kallikrein). Procurement recommendation: Prioritize when the research goal is to explore quinoxaline-containing analogs within a Factor XIa inhibitor program originally built around furan or thiophene carboxamides.

Scaffold-Hopping and Chemical Biology Probe Development

Among the commercially characterized dioxolo[4,5-f]benzothiazole derivatives, CAS 1171882-25-9 is the only member that appends a quinoxaline-2-carboxamide rather than furan (CID 7202802), isoquinoline (CID 3236538), sulfamoylbenzamide (CID 5310556), or thiophene (CID 7110093) groups [1]. This structural uniqueness makes it the logical starting point for scaffold-hopping exercises aimed at: (a) identifying novel chemotypes that retain activity against targets hit by quinoxaline-based drugs (e.g., FGFR kinase, topoisomerase, or DprE1); (b) building focused libraries around the dioxolo-benzothiazole core to explore the structure-activity landscape of the quinoxaline appendage; or (c) generating chemical biology probes where the quinoxaline moiety serves as a fluorescent or metal-chelating reporter [2]. Procurement recommendation: Select as the sole quinoxaline-bearing member of a dioxolo-benzothiazole-focused compound collection for diversity-oriented synthesis or chemoproteomics.

Physicochemical Property Benchmarking for Lead Optimization

CAS 1171882-25-9 (MW 350.35, C₁₇H₁₀N₄O₃S) occupies a favorable physicochemical space for oral druglikeness: its molecular weight is below 400 Da, it contains 3 rotatable bonds (indicating high rigidity), and its calculated polar surface area falls within the Veber criteria for oral bioavailability [1]. Compared to the tetrahydro-benzothiazole analog (MW 324.36, 4 rotatable bonds), CAS 1171882-25-9 offers greater conformational restriction and additional H-bond acceptors without a significant molecular weight penalty [2]. The dioxolo oxygen atoms may also confer improved metabolic stability relative to benzothiazoles lacking this fusion, by blocking sites of oxidative metabolism—a hypothesis supported by the general observation that methylenedioxy substitution reduces CYP-mediated clearance of aromatic heterocycles . Procurement recommendation: Use as a positive control for assessing how dioxolo fusion impacts microsomal stability, permeability, and solubility in a lead optimization series.

Quote Request

Request a Quote for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.